molecular formula C17H21N5O2 B2875935 N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1797224-53-3

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2875935
CAS No.: 1797224-53-3
M. Wt: 327.388
InChI Key: XGLYZJLBOUBBFR-UHFFFAOYSA-N
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Description

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by a complex structure that includes a benzamide moiety and a dimethylaminopyrimidine component

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide typically begins with the preparation of intermediates such as 2-(dimethylamino)-6-methylpyrimidin-4-ylamine. The process involves:

  • Reaction of pyrimidine derivatives: : The dimethylaminopyrimidine derivative can be synthesized by reacting 2-chloro-6-methylpyrimidine with dimethylamine under controlled conditions.

  • Formation of benzamide: : The next step involves acylation of an appropriate benzoyl chloride with an amino acid ester to form the benzamide intermediate.

  • Coupling reaction: : Finally, a coupling reaction between the pyrimidine derivative and the benzamide intermediate, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), forms this compound.

Industrial Production Methods: Industrial synthesis may leverage continuous flow reactors and optimized reaction conditions to scale up the production. Automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to modify specific functional groups.

  • Reduction: : Through reducing agents like sodium borohydride (NaBH₄), potentially to reduce ketone or other reducible groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions, particularly involving the aromatic benzamide ring.

Common Reagents and Conditions: Typical reagents include DCC for coupling reactions, dimethylamine for amination steps, and various oxidizing and reducing agents. Conditions often involve controlled temperatures, inert atmospheres (like nitrogen), and use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products: The specific products depend on the type of reaction undertaken. For instance, oxidation might yield N-oxide derivatives, while reduction might result in alcohol or amine-containing products.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of other complex molecules, owing to its multi-functional structure.

Biology and Medicine: In biology and medicine, N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is investigated for its potential pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating diseases involving pyrimidine pathways.

Industry: Industrial applications include its use as a precursor for advanced materials, catalysts, and specialized coatings, benefiting from its unique chemical reactivity.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(methylamino)-2-oxoethyl)benzamide: : Lacks the pyrimidine ring.

  • N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide: : Without the methyl group on the pyrimidine ring.

  • Benzamide derivatives: : With varying substitutions on the benzamide core.

Uniqueness: N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide’s uniqueness lies in its multi-functional structure, allowing it to participate in diverse chemical reactions and applications.

Properties

IUPAC Name

N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLYZJLBOUBBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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